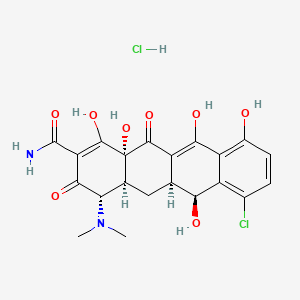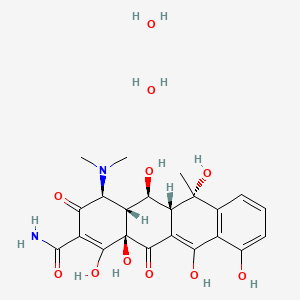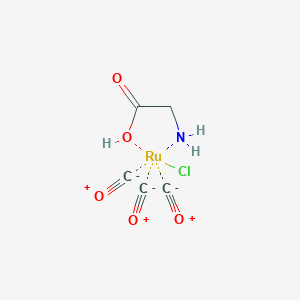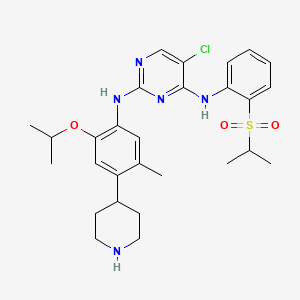
CP-809101 hydrochloride
Descripción general
Descripción
CP-809101 hydrochloride is a potent and highly selective 5-HT2C receptor agonist123. It has pEC50 values of 9.96, 7.19, and 6.81 for human 5HT2C, 5HT2B, and 5HT2A receptors respectively123. It displays antipsychotic activity and suppresses conditioned avoidance responding (CAR) in rats123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of CP-809101 hydrochloride.Molecular Structure Analysis
The molecular formula of CP-809101 hydrochloride is C15H18Cl2N4O4. The chemical name is 2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine hydrochloride25.
Chemical Reactions Analysis
CP-809101 hydrochloride inhibits conditioned avoidance responding in rats and antagonizes both PCP (phencyclidine hydrochloride)- and d-amphetamine-induced hyperactivity1.
Physical And Chemical Properties Analysis
CP-809101 hydrochloride is a solid compound6. It is soluble in DMSO6. The molecular weight is 341.2445.
Aplicaciones Científicas De Investigación
Application in Antipsychotic Activity
- Summary of the Application : CP-809101 hydrochloride is a potent and selective 5-HT 2C receptor agonist . It has been used in the field of neuropharmacology as a potential antipsychotic agent .
- Methods of Application or Experimental Procedures : The compound is administered subcutaneously in animal models, specifically rats . The exact dosage and frequency of administration can vary depending on the specifics of the experiment.
- Results or Outcomes : CP-809101 hydrochloride has shown promising results in suppressing condition avoidance responding (CAR) and inhibiting PCP and amphetamine-stimulated hyperactivity in rats . This suggests potential antipsychotic activity, although more research is needed to fully understand its effects and potential applications in humans.
Application in Nicotine Dependence
- Summary of the Application : CP-809101 hydrochloride has been used in studies of nicotine dependence . It has been shown to reduce responding for nicotine in animal models .
- Methods of Application or Experimental Procedures : The compound is administered subcutaneously in animal models, specifically rats . The exact dosage and frequency of administration can vary depending on the specifics of the experiment.
- Results or Outcomes : CP-809101 hydrochloride has been shown to reduce responding for nicotine and block the discriminative stimulus properties of nicotine .
Application in Food Dependence
- Summary of the Application : CP-809101 hydrochloride has been used in studies of food dependence . It has been shown to reduce responding for food in animal models .
- Methods of Application or Experimental Procedures : The compound is administered subcutaneously in animal models, specifically rats . The exact dosage and frequency of administration can vary depending on the specifics of the experiment.
- Results or Outcomes : CP-809101 hydrochloride has been shown to reduce responding for food .
Application in Impulse Control
- Summary of the Application : CP-809101 hydrochloride has been used in studies of impulse control . It has been shown to reduce motor impulsivity and reinstatement of food-seeking behavior in male rats .
- Methods of Application or Experimental Procedures : The compound is administered subcutaneously in animal models, specifically rats . The exact dosage and frequency of administration can vary depending on the specifics of the experiment.
- Results or Outcomes : CP-809101 hydrochloride has been shown to reduce motor impulsivity and reinstatement of food-seeking behavior . This suggests that altered impulse control may represent a contributory factor to the anti-obesity property of 5-HT2C receptor agonists .
Safety And Hazards
The safety data sheet of CP-809101 hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard7. It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system7.
Direcciones Futuras
CP-809101 hydrochloride had promising results in animal models of obesity and psychosis, but it was associated with genotoxicity3. This means that its future use will be restricted to scientific research applications only3.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.ClH/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20;/h1-3,8-10,17H,4-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNRTCTDLORDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719338 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine hydrochloride | |
CAS RN |
1215721-40-6 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

